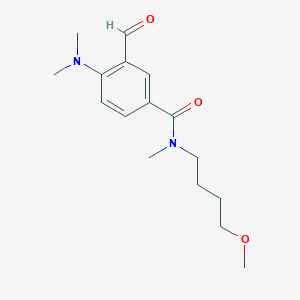

![molecular formula C15H15N3O3S2 B2810414 3-{1-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097912-45-1](/img/structure/B2810414.png)

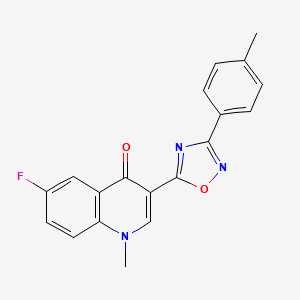

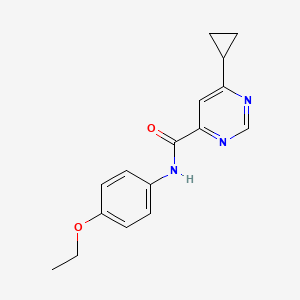

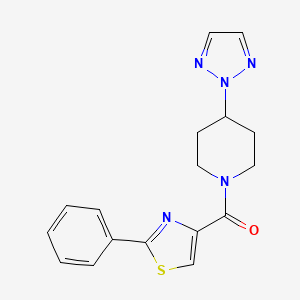

3-{1-[4-(Thiophen-2-yl)-1,3-thiazole-2-carbonyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

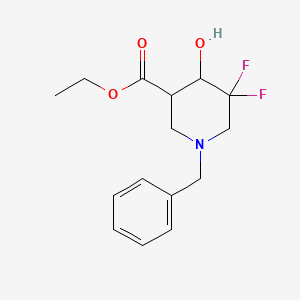

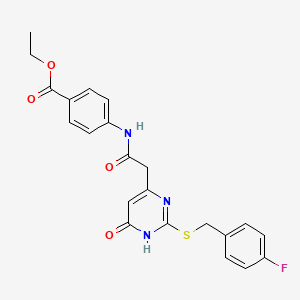

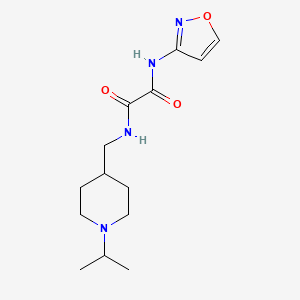

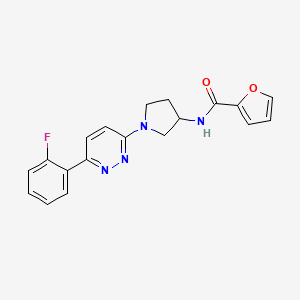

The compound is a complex organic molecule that includes several interesting substructures: a thiophen-2-yl group, a 1,3-thiazole-2-carbonyl group, a pyrrolidin-3-yl group, and a 1,3-oxazolidin-2-one group . Each of these groups is known to have interesting chemical properties and biological activities.

Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, the synthesis of similar structures often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Thiazole derivatives, including structures similar to the compound , have been synthesized and evaluated for their biological activities. Notably, a novel series of 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles and 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]-2,3-dihydrothiazol-3-amines have shown promising anticancer activity against colon carcinoma (HCT-116) and liver carcinoma (HEPG2-1) cell lines (Gomha et al., 2015).

Antimicrobial Properties

Research into thiazole and oxazolidinone derivatives has uncovered their potential in combating microbial infections. A series of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, highlighting the versatility of thiazole derivatives in antimicrobial research (Sapijanskaitė-Banevič et al., 2020).

Synthesis and Chemical Properties

The synthesis of thiazole and oxazolidinone derivatives, including the compound of interest, involves various chemical reactions that yield compounds with potential applications in different fields of research. For instance, the preparation and evaluation of phosphonic acid analogues of proline and their biological evaluation as δ1-Pyrroline-5-carboxylate reductase inhibitors demonstrate the compound's relevance in enzymatic inhibition studies (Qian et al., 2018).

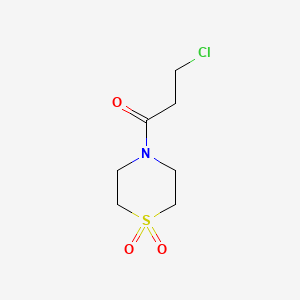

Corrosion Inhibition

The derivative of oxazolidin-5-one, investigated for its corrosion inhibition performance for carbon steel, showcases the utility of such compounds beyond biological applications. Quantum mechanical calculations have demonstrated that these derivatives can adsorb on metal surfaces, offering protection against corrosion, which has implications for materials science and engineering (Kubba & Al-Joborry, 2021).

Wirkmechanismus

Target of Action

For instance, the thiophene and indole moieties are known to bind with high affinity to multiple receptors , and the pyrrolidine group has been associated with increased mobility in certain protein structures .

Mode of Action

For example, the catechol moiety (2,4-dihydroxyl groups) has been found to play a crucial role in tyrosinase inhibition .

Biochemical Pathways

Compounds with similar functional groups have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The presence of functional groups such asthiophene and indole in the compound suggests that it may have broad-spectrum biological activities .

Result of Action

Compounds with similar functional groups have been associated with a variety of biological effects, including inhibition of certain enzymes and increased mobility in certain protein structures .

Eigenschaften

IUPAC Name |

3-[1-(4-thiophen-2-yl-1,3-thiazole-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S2/c19-14(13-16-11(9-23-13)12-2-1-7-22-12)17-4-3-10(8-17)18-5-6-21-15(18)20/h1-2,7,9-10H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMQLEYSKXQZEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCOC2=O)C(=O)C3=NC(=CS3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2810332.png)

![2-[4-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2810337.png)

![1-[(3-chlorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2810338.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B2810345.png)